1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea
Description
This compound is a 1,3-disubstituted urea derivative featuring an adamantane moiety, a urea linkage, a hydroxyethyl group, and a 2,2'-bithiophene substituent. The adamantane group contributes to high lipophilicity and metabolic stability, which are advantageous in drug design for enhancing blood-brain barrier permeability and resistance to oxidative degradation . The urea group serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c24-16(17-3-4-19(27-17)18-2-1-5-26-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-16,24H,6-12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLFAOFVAEQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(S4)C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Bithiophene Synthesis: The bithiophene unit can be synthesized via a Stille coupling reaction, where two thiophene rings are coupled using a palladium catalyst.
Coupling of Adamantane and Bithiophene Units: The adamantane and bithiophene units are then coupled through a nucleophilic substitution reaction, forming the desired urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea and bithiophene moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of urea derivatives, including those with adamantane structures, as antimicrobial agents. For instance, a study reported that compounds similar to 1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea exhibited significant growth inhibition against various bacterial strains, particularly Acinetobacter baumannii. The compound demonstrated a growth inhibition rate of 94.5% against this pathogen, indicating its potential as a lead drug candidate for treating infections caused by multidrug-resistant bacteria .
Anti-Tuberculosis Activity
Another area of interest is the anti-tuberculosis activity of adamantane derivatives. Research indicates that certain derivatives can inhibit Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis. The structural insights gained from these studies suggest that modifications to the adamantane core can enhance efficacy against tuberculosis .
Organic Photovoltaics
The incorporation of bithiophene units into the structure of this compound opens avenues in organic photovoltaics. Bithiophene is known for its excellent charge transport properties, making this compound a candidate for use in organic solar cells. Research into the photovoltaic properties of such compounds indicates promising efficiencies and stability under operational conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents attached to the urea core. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
- Adamantane vs. Norbornane: Adamantane derivatives exhibit higher LogP values (~4.5–5.0) compared to norbornane analogs (~3.9), reflecting greater lipophilicity . This impacts membrane permeability but may reduce aqueous solubility.
- Bithiophene vs. However, its bulkiness may reduce solubility compared to smaller substituents like phenyl.
- Hydroxyethyl Group : The hydroxyl moiety in the target compound improves polarity relative to purely aromatic substituents (e.g., 8a), though adamantane’s hydrophobicity counterbalances this effect .
Biological Activity
1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea, identified by its CAS number 2176338-64-8, is a complex organic compound that combines adamantane and bithiophene moieties. This unique structure suggests potential biological activities that warrant exploration, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is with a molecular weight of 402.6 g/mol. The structural features include:
- Adamantane moiety : Known for its stability and ability to enhance bioactivity.
- Bithiophene unit : Contributes to electronic properties and potential for interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing adamantane and urea functionalities exhibit significant biological activities, particularly against various pathogens. Here are key findings related to the biological activity of this compound:
Antimicrobial Activity
A study on related adamantyl urea derivatives highlighted their effectiveness against several bacterial strains. For instance, derivatives demonstrated notable growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. Specifically, the compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited a growth inhibition rate of 94.5% against this bacterium .
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3k | Staphylococcus aureus | Moderate |
| 3a | Escherichia coli | Poor |
Anticancer Potential
The mechanism of action for urea derivatives often involves interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
The proposed mechanism of action includes:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Binding Interactions : Molecular docking studies have shown that these compounds can form hydrogen bonds with active site residues in target proteins, enhancing their bioactivity .
Case Studies and Research Findings
Research has focused on the structural modifications of urea derivatives to optimize their biological activity. For example:
- Structural Optimization : Modifications in the side chains or functional groups have been shown to significantly impact antimicrobial potency and selectivity.
- Molecular Docking Studies : These studies help elucidate how variations in structure affect binding affinity and biological efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the adamantane core and subsequent coupling to the bithiophene-hydroxyethyl moiety. Key steps include:
- Adamantane activation : Use of 1-adamantylamine hydrochloride as a starting material, coupled with isocyanate or carbodiimide reagents (e.g., 1,1'-carbonyldiimidazole (CDI)) in anhydrous THF or DCM under nitrogen .
- Bithiophene integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 2,2'-bithiophene unit. Optimal yields (40–65%) are achieved using Pd catalysts and controlled temperatures (0–60°C) .
- Purification : Recrystallization (acetone/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity. NMR (¹H/¹³C) and HRMS confirm structural integrity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Adamantane activation | CDI, THF, 0°C, 4 h | 65% | 98% |
| Bithiophene coupling | Pd(PPh₃)₄, K₂CO₃, 60°C | 42% | 95% |
| Final urea formation | R-NH₂, toluene, 60°C | 56% | 97% |
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) identifies adamantane protons (δ 1.6–2.1 ppm) and bithiophene aromatic signals (δ 6.8–7.5 ppm). ¹³C NMR confirms urea carbonyl (δ 155–160 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., adamantane chair conformation) and hydrogen-bonding networks in the urea group .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 485.2) .
Critical Note : Discrepancies in melting points (e.g., 211–213°C vs. 189–192°C for similar derivatives) arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .
Q. What are the primary biological targets of adamantane-bithiophene urea derivatives, and how are initial screenings conducted?
Methodological Answer:
- Target Identification : Adamantyl ureas often inhibit enzymes like soluble epoxide hydrolase (sEH) or kinases. Bithiophene enhances π-π stacking with hydrophobic protein pockets .
- In Vitro Assays :
- Enzyme inhibition : sEH activity measured via fluorescence-based competition assays (IC₅₀ values typically 10–100 nM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~5–20 µM) .
Q. Table 2: Biological Activity of Analogues
| Compound | Target (IC₅₀) | Cell Line (IC₅₀) |
|---|---|---|
| 1-(1-Adamantyl)-3-(oxazol-2-yl)urea | sEH: 15 nM | HeLa: 18 µM |
| 1-(2-Adamantyl)-3-(thiophene)urea | Kinase X: 50 nM | A549: 12 µM |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on bithiophene) affect potency and selectivity?
Methodological Answer:
- SAR Studies :
- Bithiophene substitution : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme binding (ΔIC₅₀: 10-fold improvement) but reduce solubility. Hydroxyethyl groups balance hydrophilicity .
- Adamantane position : 1-Adamantyl derivatives show higher metabolic stability vs. 2-adamantyl analogues in microsomal assays .
- Computational Modeling : Docking (AutoDock Vina) predicts interactions with sEH’s catalytic triad (Asp335, Tyr383). MD simulations (100 ns) assess binding stability .
Q. How can conflicting data on biological activity be resolved (e.g., variability in IC₅₀ values)?
Methodological Answer:
- Source Analysis : Variability arises from assay conditions (e.g., pH, serum content). Standardize protocols:
- Use low-serum media (<2% FBS) to minimize protein binding .
- Include positive controls (e.g., AUDA for sEH inhibition) .
- Orthogonal Validation : Confirm enzyme inhibition via LC-MS detection of epoxy fatty acid metabolites .
Q. What advanced techniques elucidate the compound’s mechanism in complex biological systems?
Methodological Answer:
- Cryo-EM/Thermal Shift Assays : Map compound-induced conformational changes in target proteins .
- Metabolomics : UPLC-QTOF-MS profiles cellular metabolites to identify perturbed pathways (e.g., arachidonic acid cascade) .
- In Vivo Pharmacokinetics : Radiolabeled compound (¹⁴C) tracks distribution in rodent models, revealing high brain penetration (Cmax: 1.2 µg/g) .
Q. Key Research Gaps & Future Directions
- Materials Science : Explore bithiophene’s role in organic semiconductors (e.g., charge transport in OLEDs) .
- Toxicity Profiling : Address hepatotoxicity risks via CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
